N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
Description
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a tetrahydropyrazolo[1,5-a]pyridine core linked to an isoxazole-3-carboxamide group substituted with a thiophen-2-yl moiety. The compound’s design integrates a bicyclic pyrazolo-pyridine system, which may enhance binding affinity to biological targets, while the thiophene and isoxazole groups contribute to electronic and steric properties critical for interactions with hydrophobic pockets or catalytic sites.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-16(12-8-14(22-19-12)15-5-3-7-23-15)17-9-11-10-18-20-6-2-1-4-13(11)20/h3,5,7-8,10H,1-2,4,6,9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFBYKAZZZTDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=NOC(=C3)C4=CC=CS4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a tetrahydropyrazolo[1,5-a]pyridine moiety linked to an isoxazole carboxamide. Its molecular formula is with a molecular weight of approximately 284.32 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₄O₂S |
| Molecular Weight | 284.32 g/mol |
| Melting Point | Not available |
| Solubility | Not available |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity. Specifically, compounds similar to this compound have shown inhibitory effects against various cancer cell lines. A study demonstrated that pyrazole derivatives can inhibit BRAF(V600E) and EGFR pathways, which are crucial in tumorigenesis .
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties. Isoxazole derivatives have shown the ability to modulate immune responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . The modulation of these cytokines suggests a potential mechanism for reducing inflammation in chronic diseases.
Immunomodulatory Properties
This compound may influence immune cell proliferation and differentiation. Studies have indicated that related compounds can enhance the production of regulatory T cells while suppressing humoral immune responses . This dual action could be beneficial in conditions such as autoimmunity or graft-versus-host disease.
Case Study 1: Antitumor Efficacy
In a preclinical study involving various cancer cell lines, the compound demonstrated IC50 values in the low micromolar range against breast and colon cancer cells. The study highlighted its ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Response
A model of carrageenan-induced paw edema in rats showed that administration of the compound significantly reduced swelling compared to controls. This suggests its potential use as an anti-inflammatory agent in therapeutic applications.
The biological activity of this compound may be attributed to:
- Inhibition of Specific Kinases : The compound may inhibit key kinases involved in cell proliferation and survival.
- Cytokine Modulation : It appears to modulate the production of cytokines that play a role in inflammation and immune responses.
- Induction of Apoptosis : The activation of apoptotic pathways suggests a mechanism for its antitumor effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Functional Comparison of Key Analogous Compounds
Key Observations:
Core Structure Variations: The target compound and ’s analog share the pyrazolo[1,5-a]pyridine core, whereas others () use pyrazolo[1,5-a]pyrimidine. Pyrimidine derivatives (e.g., ) often exhibit higher molecular weights (~456 g/mol) compared to pyridine-based analogs (e.g., : 246 g/mol), impacting solubility and bioavailability.
Substituent Effects :
- Trifluoromethyl Groups : Present in , and 6 compounds, this group enhances metabolic stability and lipophilicity, likely improving membrane penetration . The target compound lacks this group, which may reduce its persistence in vivo.
- Thiophen-2-yl vs. Aromatic Substituents : The thiophene moiety is conserved in the target compound and several analogs (), suggesting its role in π-π stacking or interactions with sulfur-binding enzymes. In contrast, ’s compound uses a methyl-isoxazole group, which may prioritize steric effects over electronic interactions .
- Carboxamide Linkers : The target compound’s methyl linker between the pyrazolo-pyridine and isoxazole-carboxamide groups may offer conformational flexibility compared to rigid aromatic linkers (e.g., ’s benzhydrylpiperazine) .
Biological Activity Insights: highlights analogs with demonstrated activity against bacterial biofilms, suggesting the target compound’s thiophene and isoxazole groups could synergize for similar applications .
Structure-Activity Relationship (SAR) Considerations
- Pyrazolo-Pyridine vs. Pyrazolo-Pyrimidine : Pyrimidine-containing analogs () may exhibit stronger binding to ATP-binding pockets due to nitrogen-rich cores, whereas pyridine-based structures (target compound, ) might favor hydrophobic interactions .
- Thiophene Positioning : The thiophen-2-yl group’s placement on the isoxazole ring (target compound) versus the pyrazolo core () may influence spatial orientation relative to target binding sites.
Q & A
Q. What are the standard synthetic routes for preparing N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves three key steps: (i) Construction of the tetrahydropyrazolo[1,5-a]pyridine core via cyclization of precursors (e.g., α,β-unsaturated esters with aldehydes under mild conditions). (ii) Functionalization of the pyridine ring with a methyl group at the 3-position. (iii) Coupling the isoxazole-thiophene carboxamide moiety using a nucleophilic substitution or amidation reaction. Key reagents include K₂CO₃ for alkylation and THF/diethylamine for amine coupling .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm proton environments (e.g., methylene bridges in the tetrahydropyridine ring) and carbon hybridization.
- IR Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches.
- HRMS (ESI) : Validates molecular weight with high precision (<5 ppm error).
- X-ray crystallography (if crystalline): Resolves stereochemistry and intramolecular interactions (e.g., C–H⋯N hydrogen bonds) .
Q. What initial biological screening approaches are recommended for assessing activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-competitive binding for pyrazolo-pyridine derivatives).
- Cell-based cytotoxicity assays : Use cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination via MTT or resazurin assays.
- Docking studies : Prioritize targets (e.g., EGFR or CDK2) using PyMol or AutoDock to predict binding modes of the isoxazole-thiophene moiety .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the thiophene substituent?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance nucleophilicity in coupling reactions.
- Catalyst use : Pd(PPh₃)₄ for Suzuki-Miyaura coupling of thiophene boronic acids.
- Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation.
- Purification : Column chromatography with hexane/ethyl acetate gradients improves yield (89% reported in similar syntheses) .
Q. How to resolve contradictions in SAR studies for derivatives with varying substituents?
- Methodological Answer :
- Meta-analysis : Compare bioactivity data across analogs (e.g., trifluoromethyl vs. methyl groups on the pyridine ring).
- Molecular dynamics simulations : Assess substituent effects on binding pocket interactions (e.g., hydrophobic vs. electrostatic contributions).
- Dose-response profiling : Re-test conflicting compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
Q. What strategies improve pharmacokinetic properties of this compound?
- Methodological Answer :
- Bioisosteric replacement : Substitute the thiophene ring with furan or pyridine to modulate logP and solubility.
- Pro-drug design : Esterify the carboxamide group (e.g., ethyl ester) for enhanced membrane permeability.
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., oxidation of the tetrahydropyridine ring) and block them with deuterium or fluorine .
Q. How to validate target engagement in cellular models?
- Methodological Answer :
- Cellular thermal shift assays (CETSA) : Monitor protein thermal stability shifts upon compound treatment.
- Western blotting : Quantify phosphorylation levels of downstream targets (e.g., ERK for kinase inhibitors).
- CRISPR knockouts : Confirm activity loss in cells lacking the putative target gene .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
